![molecular formula C12H17N5 B1491635 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098091-40-6](/img/structure/B1491635.png)

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Overview

Description

Synthesis Analysis

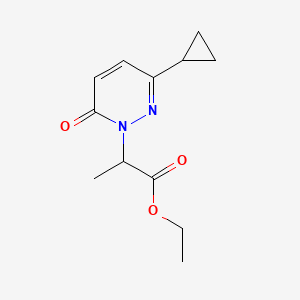

The synthesis of compounds similar to “2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications

Antitumor Activity

Derivatives of imidazo[1,2-a]pyrazine-benzimidazole have been synthesized and shown to exhibit antitumor activity across a range of human cancer cell lines. These derivatives demonstrate the ability to intercalate with DNA and bind to bovine serum albumin (BSA), highlighting their potential as pharmacophores for cancer treatment due to their strong binding interactions and fundamental biological effects (Iqubal Singh, Vijay Luxami, & Kamaldeep Paul, 2019).

Antimicrobial and Antifungal Evaluation

A series of pyrazole-imidazole-triazole hybrids have been synthesized, demonstrating significant antimicrobial and antifungal activities. One compound in particular showed greater potency against A. niger than the reference drug Fluconazole, indicating the potential of these hybrids in treating microbial infections (Suman Punia, V. Verma, Devinder Kumar, Ashwani Kumar, & Laxmi Deswal, 2021).

Inhibition of DNA Synthesis

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been found to inhibit DNA synthesis in animal cells, providing a unique mechanism of action compared to other known DNA synthesis inhibitors. This compound could serve as a valuable tool for research into DNA synthesis and its inhibition (H. Ennis, L. Möller, J. J. Wang, & O. Selawry, 1971).

Anti-Diabetic Potential

Hybrid molecules combining pyrazoline and benzimidazole have shown significant anti-diabetic potential through α-glucosidase inhibition activity. These compounds, particularly one with an IC50 value of 50.06μM, demonstrate promising therapeutic options for diabetes management (Farhat Ibraheem, Matloob Ahmad, U. Ashfaq, Sana Aslam, Z. Khan, & Sadia Sultan, 2020).

Luminescent Properties

Fused imidazole bicyclic acetic esters, relevant in various biologically active principles, have been synthesized through a catalytic approach. These compounds exhibit promising luminescence properties, suggesting their potential use in bioimaging or as molecular probes (L. Veltri, Tommaso Prestia, Patrizio Russo, C. Clementi, P. Vitale, F. Ortica, & B. Gabriele, 2020).

Pharmacological Properties

Novel derivatives possessing imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds have been synthesized and shown to exhibit broad anticancer activities. These compounds display significant cytotoxic and cytostatic properties across various cancer cell lines, further supported by their DNA and BSA binding capabilities, highlighting their potential as anticancer agents (Iqubal Singh, Vijay Luxami, & Kamaldeep Paul, 2020).

properties

IUPAC Name |

2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c13-11(14)8-16-5-6-17-12(16)7-10(15-17)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNBVYRAIAFSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN3C=CN(C3=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)

![(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1491555.png)

![4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1491556.png)

![6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491565.png)

amine hydrochloride](/img/structure/B1491568.png)

![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)